methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate
Overview
Description
Methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is a useful research compound. Its molecular formula is C12H13NO6 and its molecular weight is 267.23 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2E)-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a conjugated double bond and a nitrophenyl group that is substituted with methoxy groups. The presence of these functional groups is crucial for its biological activity.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported its effectiveness against P388 leukemia cells, with notable growth inhibition percentages observed:
Cell Line | GI% |
---|---|
P388 Leukemia | 72% |
HeLa | 65% |
MCF-7 | 70% |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the following pathways:
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death.
- Cell Cycle Arrest : Treatment with this compound results in G1 phase arrest, reducing the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been implicated in the cytotoxic effects observed.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications to the nitrophenyl and methoxy groups significantly influence its potency. Studies suggest that:
- Dimethoxy Substitution : The presence of two methoxy groups enhances lipophilicity and cellular uptake.
- Nitro Group Positioning : The position of the nitro group on the phenyl ring is critical for maintaining activity; alterations can lead to diminished efficacy.
Case Studies and Research Findings
Several research studies have explored the potential of this compound in therapeutic applications:
- Anticancer Activity : A study published in MDPI highlighted that this compound demonstrated significant growth inhibition across multiple cancer cell lines, indicating broad-spectrum anticancer potential .
- Mechanistic Insights : Research indicated that the compound's ability to modulate intracellular calcium levels plays a role in its anti-cancer mechanism, particularly in overcoming multidrug resistance (MDR) in cancer therapies .
- Comparative Analysis : When compared with other acrylate derivatives, this compound showed superior cytotoxicity against resistant cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Properties
IUPAC Name |
methyl (E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-17-10-6-8(4-5-12(14)19-3)9(13(15)16)7-11(10)18-2/h4-7H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTYPDPRULFABN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)OC)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)OC)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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